molecular formula C11H2F15N B1500330 Pentakis(trifluoromethyl)aniline CAS No. 58956-76-6

Pentakis(trifluoromethyl)aniline

Cat. No. B1500330
CAS RN: 58956-76-6
M. Wt: 433.12 g/mol
InChI Key: CMRZEKXRBBEZIP-UHFFFAOYSA-N
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Description

Pentakis(trifluoromethyl)aniline is a derivative of aniline where the hydrogen atoms are replaced by trifluoromethyl groups . It is a functionalized pentakis (trifluoromethyl)phenyl (C6 (CF3)5) derivative .


Synthesis Analysis

The synthesis of Pentakis(trifluoromethyl)aniline involves a trifluoromethylation reaction from pentaiodonitrobenzene . The iodides are substituted by trifluoromethyl groups . This pertrifluoromethylation route proceeds via conveniently pregenerated (trifluoromethyl)copper (CF3Cu) species in DMF, stabilized by addition of 1,3-dimethyl-2-imidazolidinone (DMI) .


Molecular Structure Analysis

The molecular formula of Pentakis(trifluoromethyl)aniline is C11H2F15N . The XRD structures of several C6 (CF3)5 derivatives were determined and compared with the calculated structures . Due to the steric crowding, the aromatic rings in all C6 (CF3)5 derivatives are significantly distorted .


Chemical Reactions Analysis

Pentakis(trifluoromethyl)aniline is involved in the trifluoromethylarylation of alkenes . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .


Physical And Chemical Properties Analysis

Pentakis(trifluoromethyl)aniline has a molecular weight of 433.12 . It is a solid yet volatile substance . The acid strength (pKa(MeCN)=10.46) is similar to the acidity of picric acid (pKa(MeCN)=11.00) .

Scientific Research Applications

Synthesis and Acidity

Pentakis(trifluoromethyl)aniline is a key compound in the synthesis of various derivatives that serve as building blocks in numerous applications. Kütt et al. (2008) detailed a general route to functionalized pentakis(trifluoromethyl)phenyl derivatives, which are promising in designing novel stable carbenes, radical species, superacids, weakly coordinating anions, and other useful species. The method involves (trifluoromethyl)copper species reacting with hexaiodobenzene to give potassium pentakis(trifluoromethyl)phenoxide. XRD structures of several derivatives were determined, highlighting the significant distortion of aromatic rings due to steric crowding. The study also measured the gas-phase acidities and pKa values in various solvents for these compounds, exploring the acidifying effect of the C6(CF3)5 group using the isodesmic reactions approach (Kütt et al., 2008).

Preparation Methods

Another study by Kütt and Koppel (2014) presented a two-step method for obtaining pentakis(trifluoromethyl)phenol from commercially available materials. This method improved upon previous methods by offering higher yields and simplifying the purification process. Pentakis(trifluoromethyl)phenol is prepared in 58% yield from pentaiodonitrobenzene, involving a trifluoromethylation reaction where iodides are substituted by trifluoromethyl groups, and the nitro group is substituted by an oxygen atom (Kütt & Koppel, 2014).

Catalysis and Polymerization

Piers and Chivers (1998) explored the applications of pentafluorophenyl substituted boranes and borates, highlighting their importance as co-catalysts in metallocene-based processes for the homogeneous polymerization of olefins. The study traced the development of these compounds from early preparations to their significant role in catalysis, particularly emphasizing the use of tris(pentafluorophenyl)borane in various applications (Piers & Chivers, 1998).

Safety And Hazards

When handling Pentakis(trifluoromethyl)aniline, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

In case of increased availability of phenol 1, this compound is envisaged to find several useful applications . It is a promising building block for designing novel stable carbenes, radical species, superacids, weakly coordinating anions and other practically and theoretically useful species .

properties

IUPAC Name

2,3,4,5,6-pentakis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZEKXRBBEZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H2F15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663095
Record name Pentakis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentakis(trifluoromethyl)aniline

CAS RN

58956-76-6
Record name Pentakis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Kütt, V Movchun, T Rodima, T Dansauer… - The Journal of …, 2008 - ACS Publications
A general route to functionalized pentakis(trifluoromethyl)phenyl (C 6 (CF 3 ) 5 ) derivatives, promising building blocks for designing novel stable carbenes, radical species, superacids, …
Number of citations: 144 pubs.acs.org
A Kütt, IA Koppel - RSC advances, 2014 - pubs.rsc.org
In the present work, a two step method for obtaining pentakis(trifluoromethyl)phenol from commercially available starting materials is presented. It has been prepared previously using …
Number of citations: 1 pubs.rsc.org
A Nemes, E Mérész, I Jalsovszky, D Szabó… - Journal of Fluorine …, 2017 - Elsevier
Based on the unusual reactivity of trifluoromethyl groups in nitrogen containing heterocycles, we synthesized the appropriate porphyrin mono-, di-, tri- or tetra-carboxylic ester …
Number of citations: 6 www.sciencedirect.com
F Eckert, I Leito, I Kaljurand, A Kütt… - Journal of …, 2009 - Wiley Online Library
The COSMO‐RS method, a combination of the quantum chemical dielectric continuum solvation model COSMO with a statistical thermodynamics treatment for realistic solvation …
Number of citations: 210 onlinelibrary.wiley.com
Y Kobayashi, I Kumadaki, S Kuboki - Journal of Fluorine Chemistry, 1982 - Elsevier
Hexakis (trifluoromethyl) benzene gave perfluoro- (pentamethylbenzene), -(1,2,3,5-tetramethylbenzene), and -(1, 3,5-trimethylbenzene) on thermolysis in the presence of …
Number of citations: 7 www.sciencedirect.com
MJE Hewlins - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter focuses on the derivatives of benzenoid hydrocarbons with substituents containing a single nitrogen atom. The chemistry of aromatic nitro compounds …
Number of citations: 0 www.sciencedirect.com
LM Yagupol'skii, VG Lukmanov… - Chemischer …, 1976 - Wiley Online Library
Number of citations: 7

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